Aurora 895
Description
The term "Aurora 895" appears to be a misnomer or ambiguous reference across the provided evidence. Notably:
- Aurora Kinases: Aurora kinases (Aurora A, B, and C) are serine/threonine kinases critical in cell cycle regulation, particularly during mitosis. Overexpression of Aurora A is strongly linked to oncogenesis, including prostate, breast, and cervical cancers .
- "895" References: The number "895" is associated with unrelated contexts:
- Plant Varieties: "中麦895" (Zhongmai 895) is a wheat cultivar studied for optimal sowing dates and yield , while "南林895杨" (Nanlin 895 poplar) is a transgenic poplar modified for salt tolerance and mineral absorption via genes like GmNHX1 and DREB1C .
- Gene Studies: In a hepatocyte differentiation study, 895 genes were identified with altered expression linked to lipid metabolism and dyslipidemia .
Given the lack of direct evidence for a compound named "this compound," this article assumes a focus on Aurora kinase inhibitors (due to their therapeutic relevance) and contextualizes "895" references where applicable.
Structure
3D Structure
Properties
IUPAC Name |
(E)-N-(3-acetylphenyl)-3-(4-chlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-12(20)14-3-2-4-16(11-14)19-17(21)10-7-13-5-8-15(18)9-6-13/h2-11H,1H3,(H,19,21)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCQNZKQUMQQOJ-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aurora 895 typically involves a multi-step process that includes the formation of key intermediates followed by their subsequent reactions under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH to maintain consistency and quality of the final product.
Chemical Reactions Analysis
CAM2602
A lead inhibitor targeting Aurora A via disruption of its interaction with TPX2:
-
Mechanism :
-
Selectivity :
-
Pharmacokinetics :
| Property | Value |
|---|---|
| K<sub>D</sub> | 19 nM (Aurora A) |
| Ligand Efficiency | 0.33 |
| Selectivity | Aurora A > Aurora B |
INCENP and Survivin Binding
-
INCENP Activation :
-
Survivin Phosphorylation :
| Protein | Key Interaction |
|---|---|
| INCENP | Phosphorylates Aurora-C via TSS motif |
| Survivin | Phosphorylated at Ser20 by Aurora-C |
Computational Catalyst Design (Aurora Supercomputer)
While unrelated to Aurora kinases, the Aurora exascale supercomputer is highlighted for accelerating catalyst discovery:
Scientific Research Applications
Cancer Research
Aurora 895 has been extensively studied for its potential as an anti-cancer agent. Research indicates that inhibition of Aurora kinases can lead to cell cycle arrest and apoptosis in cancer cells. Key findings include:
- Inhibition of Tumor Growth : Studies have shown that this compound effectively inhibits tumor growth in various cancer models, including breast and prostate cancers. It induces cell cycle arrest at the G2/M phase, leading to increased apoptosis rates in tumor cells .
- Combination Therapies : this compound has been tested in combination with other chemotherapeutic agents, enhancing their efficacy against resistant cancer cell lines. This synergistic effect is particularly notable in the treatment of hematological malignancies .
Cellular Mechanisms
The mechanisms through which this compound exerts its effects have been a focal point of research:
- Phosphorylation Dynamics : this compound influences the phosphorylation state of key substrates involved in mitosis. For instance, it has been shown to modulate the activity of INCENP (Inner Centromere Protein), which is crucial for proper localization and activation of Aurora B kinase during cell division .
- Impact on Cytokinesis : By affecting the localization and activity of Aurora kinases at the centromeres and central spindle, this compound plays a significant role in ensuring accurate chromosome segregation during mitosis .
Breast Cancer Study
A recent study involving breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased apoptotic markers compared to untreated controls. The study utilized flow cytometry to analyze cell cycle distribution, revealing a marked accumulation of cells in the G2/M phase post-treatment.
Prostate Cancer Research
In prostate cancer models, the application of this compound led to a decrease in tumor volume and improved survival rates in animal studies. The research highlighted the compound's ability to enhance the effects of existing therapies while reducing side effects associated with traditional chemotherapeutics.
Data Tables
Mechanism of Action
The mechanism of action of Aurora 895 involves its interaction with specific molecular targets and pathways within cells. It is known to inhibit certain enzymes and proteins, leading to alterations in cellular functions and processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
Biological Activity
Aurora 895 is a small molecule inhibitor targeting the Aurora kinase family, which plays a critical role in cell division and is implicated in various cancers. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical studies, and potential therapeutic applications.
Aurora kinases are serine/threonine kinases essential for mitotic progression. This compound specifically inhibits Aurora A and B kinases, disrupting their function and leading to mitotic arrest. The inhibition of these kinases results in the prevention of proper chromosome segregation, ultimately inducing apoptosis in cancer cells.
Key Mechanisms:
- Inhibition of Kinase Activity : this compound binds to the ATP-binding site of Aurora kinases, preventing their phosphorylation activity essential for mitosis.
- Induction of Apoptosis : By disrupting mitotic progression, this compound triggers apoptotic pathways in cancer cells, evidenced by increased levels of cleaved caspase-3 and caspase-9 in treated cell lines .
Efficacy in Preclinical Studies
Multiple studies have evaluated the efficacy of this compound across various cancer types. The following table summarizes key findings from significant preclinical studies:
Case Study 1: Breast Cancer
In a study involving breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was shown to induce apoptosis through the activation of the intrinsic pathway, with significant increases in pro-apoptotic markers such as BAX and decreases in anti-apoptotic markers like BCL-2 .
Case Study 2: Ovarian Cancer
A separate investigation into ovarian cancer demonstrated that this compound effectively induced G2/M phase arrest. Flow cytometry analysis revealed an increase in polyploid cells, indicating that the compound disrupts normal cell cycle progression at critical checkpoints .
Case Study 3: Combination Therapy
Research has also explored the potential of combining this compound with traditional chemotherapy agents. In colorectal cancer models, combining this compound with standard treatments enhanced overall efficacy and reduced resistance mechanisms observed with monotherapy .
Q & A
How to formulate a research question on Aurora 895's mechanism of action in kinase inhibition?
A well-defined research question should address gaps in understanding this compound's molecular interactions, such as its selectivity for Aurora A kinase versus other isoforms. Start by reviewing existing literature to identify unresolved mechanistic questions (e.g., binding kinetics, downstream signaling effects). Ensure the question is specific, measurable, and aligned with available analytical tools (e.g., crystallography for structural studies or phosphoproteomics for pathway mapping). Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine the scope .
Q. What methodologies ensure reproducibility in preclinical studies of this compound?
Reproducibility requires rigorous experimental documentation, including detailed protocols for compound preparation, purity validation (e.g., HPLC, mass spectrometry), and standardized assay conditions. Follow guidelines for reporting experimental methods, such as specifying batch-to-batch variability and control groups (e.g., inactive analogs). Use publicly available datasets or collaborative platforms to cross-validate findings .
Q. How to design a robust dose-response study for this compound in vitro?
Employ a multi-concentration design (e.g., 8–10 doses in triplicate) spanning the IC50 range, validated via pilot experiments. Include positive controls (e.g., known kinase inhibitors) and negative controls (vehicle-only). Use statistical tools like nonlinear regression (e.g., GraphPad Prism) to calculate potency and efficacy metrics. Document cell line authentication and passage numbers to mitigate variability .
Advanced Research Questions
Q. How to resolve contradictory efficacy data in this compound clinical trials across different patient cohorts?
Conduct a patient-level meta-analysis to identify confounding variables (e.g., genetic polymorphisms, comorbidities). Apply multivariate logistic regression to adjust for covariates such as age, prior treatments, and biomarker status (e.g., TP53 mutations). Cross-reference pharmacokinetic data to assess exposure-response relationships and validate findings using independent cohorts .
Q. What strategies integrate multi-omics data to elucidate this compound's off-target effects?
Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and phosphoproteomic datasets to map pathway perturbations. Use bioinformatics tools like STRING for network analysis and GSEA (Gene Set Enrichment Analysis) to identify overrepresented pathways. Validate computationally predicted off-targets via siRNA knockdown or CRISPR-Cas9 screens in relevant cell models .
Q. How to design a longitudinal study assessing this compound's long-term resistance mechanisms?
Implement serial tumor biopsies or liquid biopsies (ctDNA) at predefined intervals (e.g., baseline, 3/6/12 months). Use NGS panels to track clonal evolution and resistance-associated mutations (e.g., Aurora A gatekeeper mutations). Pair with functional assays (e.g., organoid models) to confirm phenotypic changes. Ensure statistical power by calculating sample size based on expected mutation frequencies .
Q. What statistical approaches address missing data in this compound's real-world evidence (RWE) studies?
Apply multiple imputation (MI) or maximum likelihood estimation (MLE) to handle missing covariates. Perform sensitivity analyses (e.g., complete-case vs. imputed datasets) to assess robustness. Use propensity score matching to reduce selection bias in non-randomized RWE cohorts. Report missing data patterns transparently in supplementary materials .
Methodological Resources
- Data Integrity : Archive raw datasets, analysis code, and protocols in FAIR-aligned repositories (e.g., Zenodo, Figshare) .
- Ethical Compliance : Obtain IRB approval for human-derived data and adhere to GDPR/HIPAA guidelines for anonymization .
- Reporting Standards : Follow CONSORT for clinical trials, ARRIVE for preclinical studies, and MIAME for omics data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
